molecular formula C16H20INO2 B150704 Iometopane CAS No. 133647-95-7

Iometopane

Cat. No.: B150704
CAS No.: 133647-95-7
M. Wt: 385.24 g/mol
InChI Key: SIIICDNNMDMWCI-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RTI-55, also known as iometopane, is a phenyltropane-based psychostimulant primarily used in scientific research. It is a potent non-selective dopamine reuptake inhibitor derived from methylecgonidine. RTI-55 is notable for its strong affinity for the serotonin transporter, making it one of the most serotonergic compounds among the para-substituted troparil-based analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTI-55 involves several key steps:

Industrial Production Methods

Industrial production of RTI-55 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.

    Purification: Using techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

RTI-55 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Substitution Reagents: Halogenating agents like iodine monochloride (ICl) for iodination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogen substitution can yield various analogs with different halogen atoms, potentially altering the compound’s pharmacological profile .

Scientific Research Applications

RTI-55 is extensively used in scientific research due to its potent effects on neurotransmitter transporters. Its applications include:

Mechanism of Action

RTI-55 exerts its effects by inhibiting the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition occurs through binding to the dopamine transporter (DAT) and serotonin transporter (SERT), blocking the reuptake process. The compound’s high affinity for SERT is attributed to the large, weakly electron-withdrawing iodine atom on the phenyl ring .

Comparison with Similar Compounds

RTI-55 is compared with other phenyltropane-based compounds, such as:

RTI-55 stands out due to its strong serotonergic activity, making it unique among its analogs. This property is particularly useful in research focused on serotonin-related pathways and disorders .

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIICDNNMDMWCI-YJNKXOJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126429
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135416-43-2
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135416-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMETOPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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